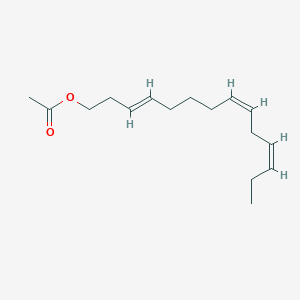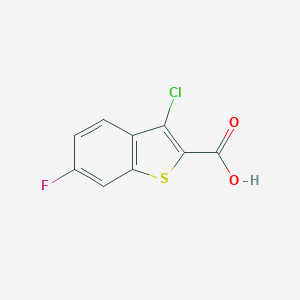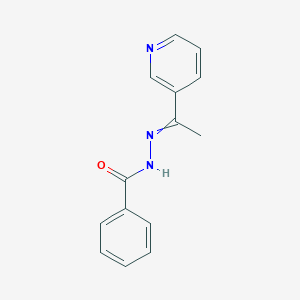
N-(1-pyridin-3-ylethylideneamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyridin-3-ylethylideneamino)benzamide, also known as PYR, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PYR is a Schiff base derivative of benzamide and pyridine, and its structure has been extensively studied in order to understand its mechanism of action and potential applications in scientific research.
作用機序
The mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. N-(1-pyridin-3-ylethylideneamino)benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(1-pyridin-3-ylethylideneamino)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. However, there are also limitations to the use of N-(1-pyridin-3-ylethylideneamino)benzamide in laboratory experiments. It has been shown to have low solubility in water, which can limit its use in certain applications. In addition, the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on N-(1-pyridin-3-ylethylideneamino)benzamide. One area of interest is in the development of new cancer drugs based on the structure of N-(1-pyridin-3-ylethylideneamino)benzamide. Studies have shown that the anti-tumor activity of N-(1-pyridin-3-ylethylideneamino)benzamide is mediated by its interaction with topoisomerase II, and further research is needed to understand the mechanism of this interaction. In addition, research is needed to optimize the synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide and improve its solubility in water.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides and improve cognitive function in animal models of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide in Alzheimer's disease and to optimize its use as a therapeutic agent.
In conclusion, N-(1-pyridin-3-ylethylideneamino)benzamide, or N-(1-pyridin-3-ylethylideneamino)benzamide, is a chemical compound that has potential applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide and to optimize its use as a therapeutic agent.
合成法
The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide can be achieved through a reaction between 3-aminopyridine and benzaldehyde in the presence of a catalyst. The resulting Schiff base is then reduced to yield the final product, N-(1-pyridin-3-ylethylideneamino)benzamide. The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide has been optimized over the years to improve yields and reduce the use of hazardous reagents.
科学的研究の応用
N-(1-pyridin-3-ylethylideneamino)benzamide has been investigated for its potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide exhibits potent anti-tumor activity in vitro and in vivo, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
CAS番号 |
109352-08-1 |
|---|---|
製品名 |
N-(1-pyridin-3-ylethylideneamino)benzamide |
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
N-(1-pyridin-3-ylethylideneamino)benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11(13-8-5-9-15-10-13)16-17-14(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,17,18) |
InChIキー |
GYKOKVANZFOZPN-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2 |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2 |
同義語 |
Benzoic acid [1-pyridin-3-yl-eth-(E)-ylidene]-hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



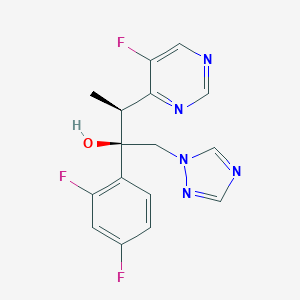


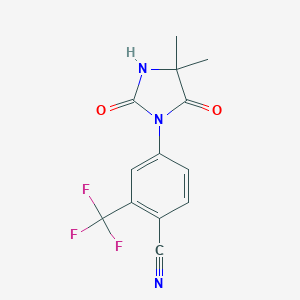
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)


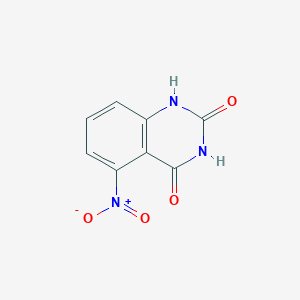

![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
